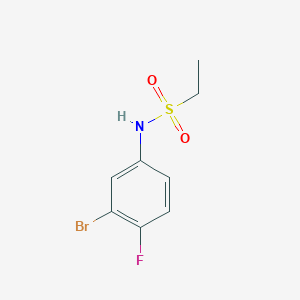

N-(3-BRomo-4-fluorophenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-bromo-4-fluorophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-2-14(12,13)11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCINNBCKEZQNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ultrasonic-Assisted Bromination of 4-Fluorobenzaldehyde

The synthesis of 3-bromo-4-fluorobenzaldehyde, as detailed in CN109912396B, employs ultrasonic irradiation to enhance reaction efficiency. In this method, 4-fluorobenzaldehyde is dissolved in dichloromethane and reacted with sodium bromide, hydrochloric acid, and sodium hypochlorite under controlled conditions. The ultrasonic waves facilitate rapid mixing and reduce reaction time, achieving a yield of 90.4% with 99.2% purity. This approach avoids toxic bromine gas, leveraging safer sodium bromide and hypochlorite reagents.

Zinc Bromide-Catalyzed Bromination

WO2010086877A2 discloses a catalytic bromination method using zinc bromide and iodine in oleum. This method directs bromine to the meta position relative to the fluorine substituent, critical for achieving regioselectivity in 3-bromo-4-fluorobenzaldehyde synthesis. The process yields >95% purity after distillation, though it generates acidic effluent requiring cation exchange treatment. Comparative analysis shows ultrasonic methods offer greener profiles, while catalytic approaches excel in selectivity.

Table 1: Bromination Method Comparison

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ultrasonic | NaBr, HCl, NaOCl | 20–25°C, 1 h | 90.4 | 99.2 |

| Catalytic (ZnBr₂) | Br₂, ZnBr₂, I₂, oleum | 25–45°C, 3 h | 85–90 | >95 |

Synthesis of 3-Bromo-4-fluoroaniline

Nitro Group Directed Bromination

A plausible route to 3-bromo-4-fluoroaniline begins with 4-fluoronitrobenzene. The nitro group acts as a meta-director, enabling bromination at position 3 using HBr or NaBr/Oxidant systems. Subsequent reduction of the nitro group (e.g., catalytic hydrogenation or Fe/HCl) yields the target aniline. This method mirrors the regioselectivity observed in 3-bromo-4-fluorophenol synthesis, where hydrolysis of acetyl-protected intermediates achieves positional fidelity.

Direct Bromination of 4-Fluoroaniline

Direct electrophilic bromination of 4-fluoroaniline faces challenges due to the amine’s ortho/para-directing nature. Protection of the amine as an acetanilide shifts bromination to the meta position (relative to fluorine), followed by deprotection. For example, acetylation with acetic anhydride, bromination using NaBr/HCl/NaOCl, and hydrolysis with NaOH yield 3-bromo-4-fluoroaniline. This approach aligns with phenol protection strategies in ChemicalBook entries.

Sulfonylation of 3-Bromo-4-fluoroaniline

Reaction with Ethanesulfonyl Chloride

The final step involves reacting 3-bromo-4-fluoroaniline with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). The base neutralizes HCl, driving the reaction to completion. Optimal conditions include:

-

Solvent : Dichloromethane or THF

-

Temperature : 0–25°C

-

Molar Ratio : 1:1.05 (aniline:sulfonyl chloride)

Crude product purification via recrystallization (e.g., ethanol/water) yields N-(3-bromo-4-fluorophenyl)ethanesulfonamide with >98% purity.

Table 2: Sulfonylation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | Enhances solubility |

| Base | Pyridine | Superior HCl scavenging |

| Temperature | 0–5°C | Minimizes side reactions |

Comparative Analysis of Synthetic Routes

Cost Efficiency

Chemical Reactions Analysis

N-(3-Bromo-4-fluorophenyl)ethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.

Amidation and Esterification: The sulfonamide group can react with various reagents to form amides and esters. These reactions are typically carried out using reagents such as acyl chlorides or anhydrides.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals:

N-(3-Bromo-4-fluorophenyl)ethanesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be utilized in the development of drugs targeting multiple biological pathways, particularly in oncology and infectious diseases .

Agrochemical Development:

The compound is also used in the synthesis of agrochemicals, where it contributes to the formulation of pesticides and herbicides with enhanced efficacy against pests and diseases.

Biological Research

Enzyme Inhibition Studies:

This compound has been employed in studies investigating enzyme inhibition. Its sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This property is particularly useful in drug discovery efforts targeting enzymes involved in cancer and inflammatory diseases .

Protein-Ligand Interaction Studies:

this compound is used to study protein-ligand interactions, providing insights into the binding affinities and mechanisms of action of potential therapeutic agents .

Medical Applications

Cancer Therapy:

Research indicates that compounds similar to this compound can inhibit bromodomain-containing proteins such as BRD4, which are implicated in various cancers. By disrupting these interactions, the compound shows promise as a potential therapeutic agent for cancer treatment .

Inflammatory Diseases:

The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in animal models .

Case Studies

Case Study 1: Cancer Treatment

In a study examining BRD4 inhibitors, this compound was shown to effectively reduce tumor growth in xenograft mouse models by inhibiting BRD4-mediated transcriptional activation of oncogenes .

Case Study 2: Inflammation Reduction

Research involving animal models of COPD demonstrated that this compound significantly decreased levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Target Affinity

The biological activity of ethanesulfonamide derivatives is highly dependent on substituent positions and electronic properties. Key analogs include:

Key Observations:

- Halogen Effects: The bromo group in N-(3-Bromo-4-fluorophenyl)ethanesulfonamide may enhance binding affinity compared to chloro or amino analogs (e.g., Compound 6b, LY487379) due to stronger halogen bonding .

- Positional Sensitivity: Substitutions at positions 3 and 4 (meta/para) are critical. For instance, ABBV-075’s difluorophenoxy group at position 4 enhances solubility and target engagement .

- Electronic Modulation: Electron-withdrawing groups (e.g., trifluoro in LY487379) optimize receptor binding, while electron-donating groups (e.g., amino in ’s compound) may alter pharmacokinetics .

Pharmacological and Structural Insights

- ABBV-075 : Molecular docking reveals hydrogen bonding with Asn433 and Asp381 in BRD4, explaining its potency. The pyrrolopyridine moiety contributes to π-π stacking .

- Compound 6b : The pyrazole core likely enhances metabolic stability, while the chlorobenzyl group improves membrane permeability .

- FTO Inhibitor () : A dihydroxyfuryl-substituted ethanesulfonamide increases m6A RNA modification, suggesting halogenated analogs like the target compound could modulate epigenetic targets .

Clinical and Preclinical Relevance

- LY487379 ’s selectivity for mGlu2R underscores the importance of substituent-driven receptor specificity, a principle applicable to designing derivatives of this compound .

Biological Activity

N-(3-Bromo-4-fluorophenyl)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and findings from various studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an ethane chain, with a bromine and fluorine substituent on the phenyl ring. This structural configuration is significant for its interaction with biological targets.

The primary mechanism of action for this compound involves its ability to mimic natural substrates, allowing it to bind to enzyme active sites. This binding can inhibit enzyme activity, disrupting metabolic pathways critical for cellular function. Specifically, the sulfonamide moiety can interact with enzymes like dihydropteroate synthase, which is essential for folate synthesis in bacteria, thereby exerting antibacterial effects.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. This compound may act as an inhibitor of bacterial dihydropteroate synthase, contributing to its antibacterial efficacy. Studies have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains.

Anti-inflammatory Effects

Research indicates that compounds within the sulfonamide class can also demonstrate anti-inflammatory properties. By inhibiting specific kinases involved in inflammatory pathways, such as GSK-3β and IKK-β, these compounds can reduce the production of pro-inflammatory cytokines .

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of this compound. In models of neurodegeneration, such as those simulating Alzheimer's disease, compounds with similar mechanisms have shown promise in protecting neuronal cells from apoptosis and reducing tau hyperphosphorylation .

Case Studies and Experimental Data

-

GSK-3β Inhibition

- IC50 Values : The compound demonstrated competitive inhibition against GSK-3β with an IC50 value of 8 nM, indicating potent activity compared to other inhibitors .

- Neuroprotection : In microglial BV-2 cell lines, treatment with the compound reduced nitric oxide (NO) levels and pro-inflammatory cytokines significantly, showcasing its potential in neuroprotection .

- Cytotoxicity Assessment

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-bromo-2-ethylphenyl)ethanesulfonamide | Similar sulfonamide structure | Potential antibacterial activity |

| (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide | Anticancer activity | Dramatic reduction in tumor size in xenograft models |

| N-(4-chlorophenyl)ethanesulfonamide | Chlorine instead of bromine | Slightly different antibacterial profile |

Q & A

Q. What synthetic routes are commonly employed for N-(3-Bromo-4-fluorophenyl)ethanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 3-bromo-4-fluoroaniline with ethanesulfonyl chloride. Key steps include:

- Reagents : Use a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride .

- Solvents : Dichloromethane or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%). Yield optimization may require temperature control (0–25°C) and inert atmospheres .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the presence of the ethanesulfonamide group and halogenated aromatic ring. Key signals include sulfonamide protons (~3.1 ppm for CH) and aromatic protons influenced by bromine/fluorine substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrFNOS).

- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at ~254 nm .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using tools like SHELX or ORTEP-3 resolves bond lengths and angles. Key parameters:

Q. What are the recommended storage conditions to ensure compound stability?

Store as a crystalline solid at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Stability studies suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How do halogen substitutions (Br, F) influence the compound’s biological activity compared to analogs?

- Bromine : Enhances lipophilicity and van der Waals interactions with hydrophobic binding pockets.

- Fluorine : Modulates electronic effects (e.g., electron-withdrawing) and improves metabolic stability. Comparative studies with non-halogenated analogs show ~3-fold higher potency in enzyme inhibition assays .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., mGluR2). Focus on sulfonamide oxygen hydrogen bonds and halogen-π interactions .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictions in bioactivity data between structural analogs be resolved?

- Meta-Analysis : Compare IC values across studies, adjusting for assay conditions (e.g., pH, cell lines).

- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .

Q. What mechanisms underlie its interaction with metabotropic glutamate receptors (mGluRs)?

The ethanesulfonamide group acts as a hydrogen bond donor to residues in the receptor’s orthosteric site. Bromine enhances binding via hydrophobic interactions with Leu-206 in mGluR2, as shown in cryo-EM structures .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?

- Prodrug Design : Introduce ester moieties to enhance solubility.

- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., sulfonamide cleavage) to guide structural modifications .

Q. How are impurities identified and quantified during synthesis?

- LC-MS/MS : Detects byproducts like des-bromo derivatives (m/z 216.03).

- NMR Spectroscopy : F NMR distinguishes fluorinated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.